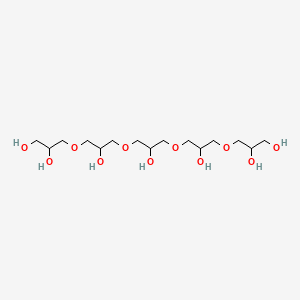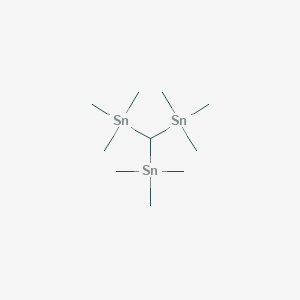![molecular formula C17H19Cl2NO2 B14161558 2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) CAS No. 3534-82-5](/img/structure/B14161558.png)
2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO₂ and a molecular weight of 340.249 g/mol . It is known for its unique structure, which includes two 4-chloro-6-methylphenol groups linked by a methylimino bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) typically involves the reaction of 4-chloro-6-methylphenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) can be compared with other similar compounds such as:
2,2’-[(Methylimino)dimethanediyl]bis(6-methylphenol): This compound has a similar structure but lacks the chlorine atoms, which may result in different chemical and biological properties.
Bisphenol A: Although structurally different, bisphenol A is another phenolic compound used in various applications, and comparing their properties can highlight the unique aspects of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol).
Properties
CAS No. |
3534-82-5 |
|---|---|
Molecular Formula |
C17H19Cl2NO2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-chloro-2-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol |
InChI |
InChI=1S/C17H19Cl2NO2/c1-10-4-14(18)6-12(16(10)21)8-20(3)9-13-7-15(19)5-11(2)17(13)22/h4-7,21-22H,8-9H2,1-3H3 |
InChI Key |
DBBYXNQYGOLGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)


![Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14161529.png)
![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)

![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
